2-(5-Bromo-2-chlorophenoxy)acetic acid
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Overview
Description
2-(5-Bromo-2-chlorophenoxy)acetic acid is a compound with the CAS Number 1785255-91-5 . It has a molecular weight of 265.49 . The IUPAC name for this compound is 2-(2-bromo-5-chlorophenoxy)acetic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H6BrClO3/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) . This code provides a standardized way to represent the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 265.49 .Scientific Research Applications
Adsorption Studies and Environmental Applications
Research into similar compounds like 2,4,5-trichlorophenoxy acetic acid has shown their adsorption behavior on various surfaces, providing insight into environmental remediation techniques. For example, studies on the adsorption thermodynamics of phenoxy acetic acid derivatives on poly-o-toluidine Zr(IV) phosphate highlight their potential in creating pesticide-sensitive membrane electrodes, suggesting a pathway for detecting and removing such compounds from environmental samples (Khan & Akhtar, 2011).
Photocatalytic Degradation
Titanium dioxide-mediated photocatalysis research points to a method for the degradation of organic pollutants, including phenoxyacetic acid derivatives. This process involves the breakdown of compounds in aqueous suspensions under specific conditions, offering a method for treating contaminated water sources and reducing environmental pollution (Bahnemann, Muneer, & Haque, 2007).
Electrochemical Sensing and Detection
The development of sensor systems for detecting herbicides based on molecularly imprinted polymers and electrochemical detection highlights the application of 2-(5-Bromo-2-chlorophenoxy)acetic acid in analytical chemistry. Such sensors aim to provide rapid, sensitive, and cost-effective means for monitoring the presence of herbicides in the environment, ensuring better safety and compliance with regulatory standards (Kröger, Turner, Mosbach, & Haupt, 1999).
Toxicity and Environmental Impact Studies
Investigations into the toxicity of phenoxy herbicides reveal their potential impact on non-target organisms, providing crucial data for environmental protection agencies to regulate the use of such chemicals. For instance, the study on the acute toxicity of 2,4-dichlorophenoxy acetic acid (a related compound) on crayfish underscores the importance of assessing the ecological risks associated with herbicide runoff into aquatic systems (Benli et al., 2007).
Conformational Analysis and Chemical Structure Studies
Research into the conformational behavior of phenoxyacetic acid derivatives through co-crystal studies and X-ray diffraction techniques provides valuable insights into their chemical properties. Understanding the structural dynamics and interactions of these compounds aids in the design of more effective and environmentally friendly herbicides (Lynch et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
A structurally similar compound has been shown to interact with aldose reductase , an enzyme involved in the polyol pathway of glucose metabolism
Mode of Action
If it indeed targets Aldose Reductase like its structurally similar counterpart , it might inhibit the enzyme’s activity, thereby affecting the polyol pathway. This could lead to changes in glucose metabolism within the cell.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-(5-Bromo-2-chlorophenoxy)acetic acid, such factors could include temperature, pH, and the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in the enzyme’s activity .
Cellular Effects
It is known that similar compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(5-bromo-2-chlorophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYBBNAWFUAGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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